![molecular formula C6H10O3S B2362985 6-Hydroxy-2-thiaspiro[3.3]heptane-2,2-dione CAS No. 1936102-87-2](/img/structure/B2362985.png)
6-Hydroxy-2-thiaspiro[3.3]heptane-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-thiaspiro[3.3]heptane-2,2-dione is a chemical compound with the molecular formula C6H10O3S . It is also known by other names such as 2,2-dioxo-2λ6-thiaspiro[3.3]heptan-6-ol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C6H10O3S/c7-5-1-6(2-5)3-10(8,9)4-6/h5,7H,1-4H2 . The compound has a molecular weight of 162.21 g/mol . Physical And Chemical Properties Analysis
This compound has a molecular weight of 162.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a topological polar surface area of 62.8 Ų .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of spiro[3.3]heptane, spiro[3.4]octane, and other related compounds. For instance, cycloalumination of methylenecyclobutane led to the formation of these spiro compounds with high yields and selectivity (D’yakonov, Finkelshtein, & Ibragimov, 2007).
- The compound's derivatives have been studied for their crystal structures, providing insights into their conformations and molecular dimensions, which are crucial for understanding their chemical behavior and potential applications (Parvez, Yadav, & Senthil, 2001).
Coordination Chemistry
- Spirocyclic sulfur ligands, including 6-Hydroxy-2-thiaspiro[3.3]heptane-2,2-dione, have been used as molecular rigid rods in the coordination of transition metal centers. These studies are crucial for the development of new materials and catalysts (Petrukhina, Henck, Li, Block, Jin, Zhang, & Clérac, 2005).
Drug Design and Medicinal Chemistry
- Spirocyclic compounds derived from this compound have been synthesized and evaluated for their potential in drug design, especially as constrained analogs of amino acids. These compounds are significant for research in biochemistry and drug development (Radchenko, Grygorenko, & Komarov, 2010).
Corrosion Inhibition
- Research on spirocyclopropane derivatives, which can include this compound analogs, has shown effectiveness in corrosion inhibition, particularly for mild steel in acidic solutions. This highlights the compound's potential in material science and engineering (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
Mass Spectrometry Imaging Applications
- Curcumin, a compound structurally related to this compound, has been utilized as a matrix for MALDI mass spectrometry imaging. This application is essential for pharmaceutical analysis and biological studies (Francese, Bradshaw, Flinders, Mitchell, Bleay, Cicero, & Clench, 2013).
Safety and Hazards
Properties
IUPAC Name |
2,2-dioxo-2λ6-thiaspiro[3.3]heptan-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c7-5-1-6(2-5)3-10(8,9)4-6/h5,7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXRTLQOMWKISO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CS(=O)(=O)C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

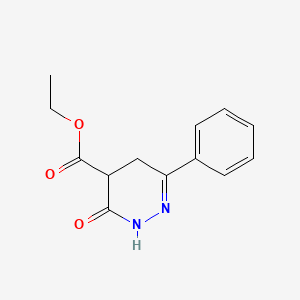
![N-(3,4-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2362905.png)
![2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-N-(4-chloro-phenyl)-acetamide](/img/structure/B2362908.png)
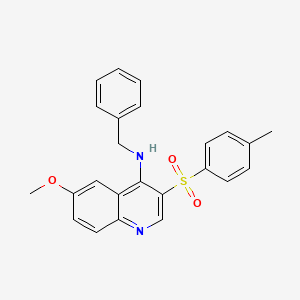
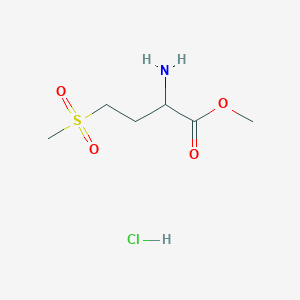

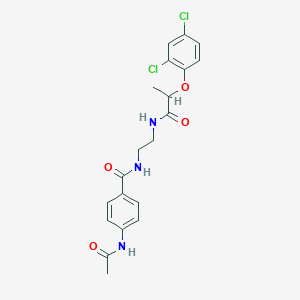

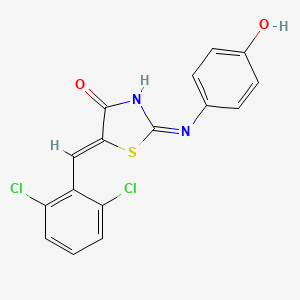
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B2362920.png)


![6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2362924.png)
